2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Overview
Description
2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride is a chemical compound with the following properties:
- Molecular Formula : C₁₂H₁₇ClF₂N₂O
- Molecular Weight : 278.73 g/mol
- Synonyms : 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Appearance : Crystalline solid
Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride consists of a morpholine ring attached to a 2,4-difluorophenyl group via an ethylamine linker. The hydrochloride salt provides stability and solubility.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Amide Formation : Reacting with acyl chlorides or anhydrides to form amides.
- Nucleophilic Substitution : Undergoing substitution reactions at the morpholine nitrogen.
- Hydrolysis : Breaking down in aqueous solutions to yield the free amine.
Physical And Chemical Properties Analysis
- Solubility : Soluble in polar solvents like water and methanol.
- Melting Point : Determined experimentally (refer to specific literature).
- Stability : Stable under standard storage conditions.
- pH Sensitivity : The hydrochloride salt confers pH-dependent solubility.
Scientific Research Applications
-
(2,4-Difluoro-phenyl)-hydrazine : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.
-
2’,4’-Difluoroacetophenone : This compound is used in the field of organic chemistry as a building block for the synthesis of more complex molecules. It is often used in reactions involving nucleophilic addition to the carbonyl group. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.
- 2,4-Difluorophenol : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.
- 2,4-Difluorophenol : This compound is used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. The results or outcomes obtained would also depend on the specific reactions involved.
Safety And Hazards
- Toxicity : Evaluate toxicity based on animal studies and in vitro assays.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Follow local regulations for disposal of chemical waste.
Future Directions
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationships : Exploring modifications for improved efficacy.
- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBVJPWZVWYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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